![molecular formula C20H16N4O3S B4066041 N-benzyl-2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4066041.png)
N-benzyl-2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetamide
Overview
Description
N-benzyl-2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]acetamide, also known as BFT, is a chemical compound that has been widely studied for its potential applications in scientific research. BFT is a thioacetamide derivative that contains a triazine ring and a benzyl group. This compound has been found to exhibit a range of interesting properties, including antioxidant, anti-inflammatory, and antitumor activities.
Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus have shown promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains. These compounds, synthesized via 1,3-dipolar cycloaddition reactions, exhibited significant inhibitions at minimal inhibition concentrations, highlighting their potential as antimicrobial agents (Rezki, 2016).
Anticancer Activity
In the realm of anticancer research, certain benzothiazole derivatives have been synthesized and assessed for their potential antitumor activities. Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides showed potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines, indicating their promise as anticancer agents. Compound 6a, in particular, demonstrated significant inhibitory activity and induced apoptosis in HeLa cells, suggesting a mechanism for its anticancer effects (Wu et al., 2017).
Corrosion Inhibition
Research into benzothiazole derivatives has also extended into materials science, where their efficacy as corrosion inhibitors for carbon steel in acidic solutions has been studied. Derivatives such as BTC 6 T and BTC 8 T were synthesized and found to offer superior protection against steel corrosion compared to previously reported inhibitors. Their adsorption onto steel surfaces suggests a promising avenue for corrosion protection technologies (Hu et al., 2016).
properties
IUPAC Name |
N-benzyl-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-17(21-12-14-6-2-1-3-7-14)13-28-20-22-18(15-8-4-10-26-15)19(23-24-20)16-9-5-11-27-16/h1-11H,12-13H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUIGKFBJCFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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